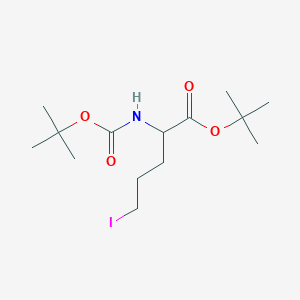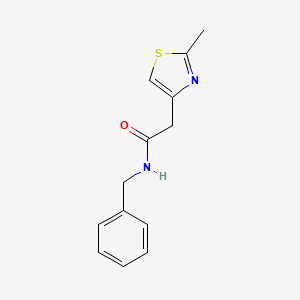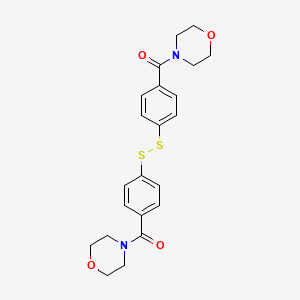
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClN2O3 It is known for its unique structure, which includes both amino and oxoethyl groups attached to a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzoates, depending on the specific reagents and conditions used .
科学的研究の応用
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. It may also interact with cellular membranes and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-nitrobenzoate
- 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
Uniqueness
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is unique due to the presence of both amino and oxoethyl groups attached to a chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C9H9ClN2O3 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
(2-amino-2-oxoethyl) 2-amino-4-chlorobenzoate |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-1-2-6(7(11)3-5)9(14)15-4-8(12)13/h1-3H,4,11H2,(H2,12,13) |
InChIキー |
RZDXUTPGNATBQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
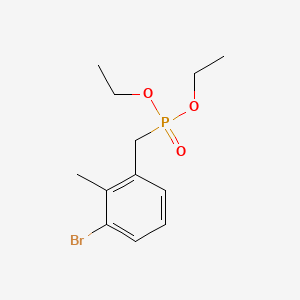
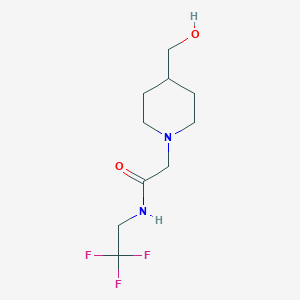
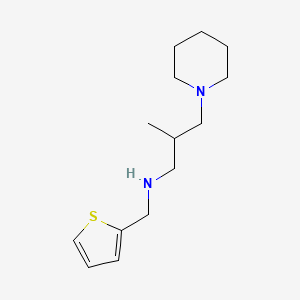
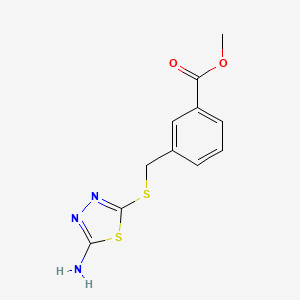
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
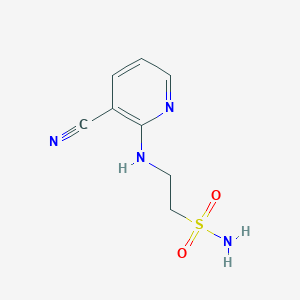
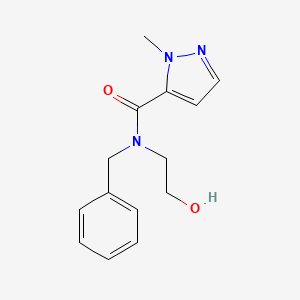
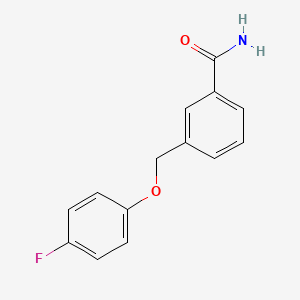
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

